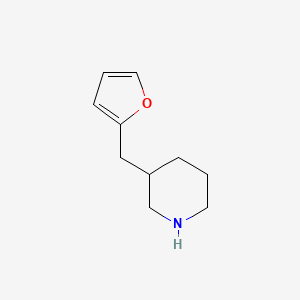

3-(2-Furylmethyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

3-(furan-2-ylmethyl)piperidine |

InChI |

InChI=1S/C10H15NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h2,4,6,9,11H,1,3,5,7-8H2 |

InChI Key |

UAIFFPIIOPLYFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=CC=CO2 |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 3 2 Furylmethyl Piperidine

Transformations at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom within the piperidine ring of 3-(2-Furylmethyl)piperidine is a secondary amine, rendering it nucleophilic and basic. solubilityofthings.com This characteristic allows for a variety of functionalization reactions directly at the nitrogen, including the addition of alkyl, acyl, and sulfonyl groups, as well as the formation of quaternary ammonium salts.

N-Alkylation, N-Acylation, and N-Sulfonylation Reactions

The nucleophilic nitrogen of the piperidine ring readily participates in reactions with electrophiles.

N-Alkylation involves the reaction of the piperidine with alkyl halides or other alkylating agents. These reactions typically proceed via an SN2 mechanism. To favor mono-alkylation and prevent the formation of a quaternary ammonium salt, the reaction is often carried out with the piperidine in excess or by the slow addition of the alkylating agent. researchgate.net The use of a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), can be employed to neutralize the acid formed during the reaction, which can otherwise protonate the starting amine and halt the reaction. researchgate.net

N-Acylation is the reaction of the piperidine with acylating agents like acyl chlorides or anhydrides to form amides. These reactions are typically robust and high-yielding. A base is often included to scavenge the acidic byproduct. semanticscholar.org For substrates sensitive to strong bases or acids, milder conditions can be employed. semanticscholar.org

N-Sulfonylation results in the formation of sulfonamides through the reaction of the piperidine with sulfonyl chlorides. The resulting sulfonamides are generally stable compounds. usm.eduresearchgate.net The reaction conditions are similar to those for N-acylation, often requiring a base to proceed to completion.

| Reaction Type | Reagent | Base | Solvent | Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | K₂CO₃ or NaH | DMF | Room Temp or 0 °C | N-Alkylpiperidine |

| N-Acylation | Acyl chloride (e.g., RCOCl) | DIPEA | CH₂Cl₂ | Room Temp | N-Acylpiperidine (Amide) |

| N-Sulfonylation | Sulfonyl chloride (e.g., RSO₂Cl) | Amine itself or external base | Various | Various | N-Sulfonylpiperidine (Sulfonamide) |

Formation of Quaternary Ammonium Salts and Other N-Derivatives

Further alkylation of the tertiary amine resulting from N-alkylation, or the direct reaction of this compound with an excess of an alkylating agent, leads to the formation of quaternary ammonium salts. researchgate.net This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the nitrogen atom on the alkyl halide. nih.gov These salts are ionic compounds with a permanently positive-charged nitrogen atom. nih.gov The synthesis is often carried out in polar solvents which help to stabilize the transition state. nih.gov

Quaternary ammonium salts can be synthesized from a wide range of heterocyclic amines using various alkylating agents, such as alkyl bromides or dimethyl sulfate, often under mild heating conditions. prepchem.commdpi.comsrce.hr

| Amine Substrate | Alkylating Agent | Solvent | Conditions | Product |

| Tertiary Amine | Alkyl Halide (R-X) | Chloroform | 50-55 °C | Quaternary Ammonium Halide |

| N-Alkyl-N'-Methyl Piperazine | Ethyl Bromide | Not Specified | Not Specified | N-Alkyl-N'-Ethyl-N'-Methyl Piperazinium Bromide nih.gov |

| Tertiary Amine | Dimethyl Sulfate | Ether | Ice-water bath | Quaternary Ammonium Methosulfate prepchem.com |

Reactivity of the Furan (B31954) Moiety

The furan ring is an electron-rich, five-membered aromatic heterocycle. wikipedia.org Its aromatic character means its reactivity is intermediate between that of an aromatic ring and an enol ether. wikipedia.org The oxygen heteroatom donates electron density into the ring, making it significantly more reactive than benzene towards electrophilic substitution. edurev.inchemicalbook.com

Electrophilic and Nucleophilic Functionalization of the Furan Ring

Electrophilic Functionalization : Due to the electron-donating nature of the oxygen atom, the furan ring readily undergoes electrophilic substitution. edurev.in The reaction preferentially occurs at the C2 and C5 positions (α-positions), as the carbocation intermediate formed by attack at these sites is more resonance-stabilized than the intermediate from attack at the C3 or C4 positions (β-positions). chemicalbook.compearson.com In this compound, the C2 position is substituted, so electrophilic attack is expected to occur predominantly at the C5 position. Common electrophilic substitution reactions for furan include:

Halogenation : Furan reacts vigorously with chlorine and bromine at room temperature, often leading to polyhalogenated products. pharmaguideline.com Milder conditions, such as using dioxane-bromine at low temperatures, are used for mono-bromination. pharmaguideline.com

Nitration : Furan is sensitive to strong acids, so standard nitrating conditions (HNO₃/H₂SO₄) cause ring degradation. Milder reagents like acetyl nitrate at low temperatures are used instead. pharmaguideline.com

Sulfonation : Sulfonation can be achieved using milder reagents like a pyridine-sulfur trioxide complex at room temperature. pharmaguideline.com

Nucleophilic Functionalization : Nucleophilic substitution on an unsubstituted furan ring is generally difficult. However, the presence of a good leaving group (like a halogen) or strong electron-withdrawing groups on the ring facilitates nucleophilic attack. pharmaguideline.comedurev.in Halofurans are more reactive towards nucleophiles than simple furans. pharmaguideline.com

| Reaction Type | Reagent | Position of Attack | Conditions |

| Bromination | Br₂ in Dioxane | C2 (or C5) | 0 °C to -5 °C wikipedia.orgpharmaguideline.com |

| Nitration | Acetyl nitrate (AcONO₂) | C2 (or C5) | Low Temperature pharmaguideline.com |

| Sulfonation | Pyridine-SO₃ complex | C2 (or C5) | Room Temperature pharmaguideline.com |

| Nucleophilic Substitution | Piperidine | C2 (on 2-halofuran) | ~200 °C edurev.in |

Metalation and Cross-Coupling Reactions at the Furan System

The furan ring can be functionalized through metalation followed by reaction with an electrophile. The most acidic proton on the furan ring is at the α-position (C2 or C5). Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), results in deprotonation to form a furyl-lithium species. This organometallic intermediate is a powerful nucleophile that can be used in various subsequent reactions, including cross-coupling.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for forming new carbon-carbon bonds. nih.govresearchgate.net A metalated furan or a halofuran can be used as a coupling partner. For this compound, functionalization at the C5 position could be achieved by first halogenating the ring, followed by a palladium-catalyzed cross-coupling reaction with an organometallic reagent (e.g., an arylboronic acid in a Suzuki coupling). nih.gov

| Reaction Type | Key Reagents | Catalyst | Product |

| Suzuki Coupling | Arylboronic acid, Halofuran | Pd complex (e.g., PdCl₂(dppf)) | Aryl-substituted furan nih.gov |

| Negishi Coupling | Organozinc reagent, Aryl halide | Pd(II) or Ni(II) complex | Alkyl- or Aryl-substituted furan nih.gov |

| Liebeskind–Srogl | Thioester, Boronic acid | Pd(PPh₃)₄, CuTC | Aryl-substituted heterocycle |

Ring-Opening and Rearrangement Pathways of the Furan Ring

The aromatic stabilization of the furan ring is modest, and under certain conditions, the ring can undergo opening or rearrangement reactions. chemicalbook.com

Ring-Opening :

Acid-Catalyzed Opening : In the presence of aqueous acid, furans can undergo hydrolysis, leading to the formation of 1,4-dicarbonyl compounds. This process is essentially the reverse of the Paal-Knorr furan synthesis. wikipedia.org The presence of electron-releasing substituents can activate the ring towards protonation and subsequent ring-opening. pharmaguideline.com

Oxidative Opening : Treatment of furans with oxidizing agents like sodium hypochlorite, hydrogen peroxide, or m-CPBA can lead to oxidative cleavage of the ring. pharmaguideline.comresearchgate.net

Rearrangement Reactions :

Achmatowicz Reaction : In this reaction, furfuryl alcohols are oxidized (e.g., with NBS or bromine in methanol) to 2,5-dimethoxy-2,5-dihydrofurans, which then rearrange upon treatment with acid to form dihydropyran derivatives. edurev.inresearchgate.net

Intramolecular Cycloadditions : The furan ring can act as a diene in Diels-Alder reactions. wikipedia.orgedurev.in If an appropriate dienophile is tethered to the piperidine ring or the furfuryl methylene (B1212753) bridge, an intramolecular Diels-Alder reaction could be a pathway to complex polycyclic structures.

Hydrogenation-Induced Rearrangement : During catalytic hydrogenation, substituents on the furan ring can influence the reaction pathway. For instance, the hydrogenation of pyridines with 2-furyl substituents has been observed to cause the ring opening of the furan moiety to form alcohols. mdpi.com

| Reaction Type | Reagents/Conditions | Result |

| Acid-Catalyzed Ring Opening | Aqueous Acid (e.g., H₂SO₄) | 1,4-Dicarbonyl compound wikipedia.org |

| Oxidative Ring Opening | m-CPBA or H₂O₂ | Cleaved dicarbonyl products pharmaguideline.com |

| Achmatowicz Reaction | 1. NBS, MeOH; 2. Acid | Dihydropyranone edurev.in |

| Hydrogenation-Induced Opening | H₂, Borenium catalyst | Ring-opened alcohol (from 2-furyl pyridine) mdpi.com |

Stereocontrolled Functionalization of the Piperidine Ring System

Achieving stereocontrol in the functionalization of the piperidine ring of this compound is a nuanced challenge, largely dictated by the existing stereochemistry of the 3-substituent and the choice of synthetic methodology. Direct functionalization at a specific position with control over the stereochemical outcome is a key objective in the synthesis of complex piperidine derivatives.

An indirect yet effective strategy for introducing substituents at the C3 position of a piperidine ring involves a cyclopropanation-ring-opening sequence. nih.govnih.govresearchgate.net This approach begins with the asymmetric cyclopropanation of an N-protected tetrahydropyridine, followed by a reductive ring-opening of the resulting cyclopropane intermediate. The stereochemistry of the final product is controlled by the facial selectivity of the cyclopropanation reaction and the regioselectivity of the ring-opening.

For this compound, any further functionalization on the piperidine ring would need to consider the influence of the existing furylmethyl group. This substituent can adopt either an axial or equatorial position, which in turn will influence the approach of reagents to other positions on the ring. The steric bulk of the furylmethyl group can direct incoming reagents to the less hindered face of the molecule, thereby controlling the stereochemical outcome of the reaction.

Research on related piperidine systems has demonstrated that the choice of catalyst and protecting group on the nitrogen atom is crucial for achieving high diastereoselectivity. For instance, in rhodium-catalyzed C-H insertion reactions, the catalyst can control the site of functionalization, while the protecting group can influence the stereoselectivity. nih.govnih.govresearchgate.net

A summary of catalyst screening for a related asymmetric cyclopropanation is presented below:

| Entry | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |

| 1 | Rh2(S-DOSP)4 | 93 | >30:1 | 92 |

| 2 | Rh2(R-PTAD)4 | 87 | >30:1 | 95 |

| 3 | Rh2(S-BTPCP)4 | 86 | >30:1 | 90 |

This table illustrates the effectiveness of different rhodium catalysts in a model asymmetric cyclopropanation reaction, a key step in an indirect method for C3 functionalization of piperidines.

Remote Functionalization and Selectivity Considerations

Remote functionalization of the this compound molecule presents a significant synthetic challenge, requiring methods that can selectively target C-H bonds at positions distal to the existing functional groups. The primary sites for remote functionalization are the C2, C4, and C5 positions of the piperidine ring, as well as the furan ring itself.

The selectivity of C-H functionalization on the piperidine ring is heavily influenced by a combination of electronic and steric factors, which can be modulated by the choice of catalyst and the nature of the nitrogen protecting group. nih.govnih.govresearchgate.net The C2 position is electronically activated but can be sterically hindered, while the C4 position is generally less reactive but more accessible.

Recent advances have shown that catalyst-controlled C-H functionalization can override the inherent reactivity of the piperidine ring. By carefully selecting the dirhodium catalyst and the protecting group on the nitrogen, it is possible to direct functionalization to either the C2 or C4 position with high selectivity. nih.govnih.govresearchgate.net For example, N-Boc protected piperidines often favor functionalization at the C2 position, whereas employing a more sterically demanding protecting group can direct the reaction to the C4 position.

The 3-(2-furylmethyl) substituent would play a crucial role in these transformations. Its steric bulk could further disfavor reactions at the adjacent C2 and C4 positions, potentially requiring even more finely tuned catalytic systems to achieve high selectivity.

Furthermore, the furan ring offers an additional site for remote functionalization. Furans are known to undergo C-H activation, and various catalytic systems have been developed for their direct arylation and other coupling reactions. The C5 position of the furan ring in this compound is the most likely site for such a reaction due to electronic activation.

The table below summarizes the influence of the nitrogen protecting group and catalyst on the site selectivity of C-H functionalization in a model piperidine system.

| Protecting Group (N-Pg) | Catalyst | Major Product |

| Boc | Rh2(R-TCPTAD)4 | C2-functionalized |

| Brosyl | Rh2(R-TPPTTL)4 | C2-functionalized |

| α-oxoarylacetyl | Rh2(S-2-Cl-5-BrTPCP)4 | C4-functionalized |

This table demonstrates how the interplay between the nitrogen protecting group and the rhodium catalyst can effectively control the regioselectivity of C-H functionalization on the piperidine ring.

Advanced Spectroscopic and Computational Analysis of 3 2 Furylmethyl Piperidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3-(2-Furylmethyl)piperidine in solution. The piperidine (B6355638) ring typically adopts a chair conformation, and the orientation of the furylmethyl substituent at the C3 position (axial vs. equatorial) significantly influences the chemical shifts and coupling constants of the piperidine protons. In many piperidine derivatives, the equatorial orientation of a substituent is energetically preferred to minimize steric interactions.

The protons on the furan (B31954) ring exhibit characteristic chemical shifts in the aromatic region of the ¹H NMR spectrum, with coupling constants that are indicative of their relative positions. The methylene (B1212753) protons connecting the furan and piperidine rings often appear as a complex multiplet due to diastereotopicity, especially in chiral environments.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the piperidine ring, as well as between the protons on the furan ring. It would also confirm the coupling between the methylene protons and the H3 proton of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the definitive assignment of the carbon signals of the piperidine and furan rings by correlating them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting the furan and piperidine moieties. Key HMBC correlations would be expected from the methylene protons to the carbons of both the furan and piperidine rings, confirming the linkage between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY is crucial for determining the preferred conformation of the piperidine ring and the orientation of the furylmethyl substituent. mdpi.commdpi.comresearchgate.net For instance, if the furylmethyl group is in an equatorial position, NOE cross-peaks would be observed between the axial protons at C2, C4, and C6 of the piperidine ring. The absence of significant NOEs between the furylmethyl protons and these axial protons would further support an equatorial preference. mdpi.commdpi.com

A representative table of expected 2D NMR correlations is provided below:

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| Piperidine H2, H6 | H2, H3, H6 | C2, C6 | C3, C4, C5 | Axial-axial and axial-equatorial protons within the piperidine ring. |

| Piperidine H3 | H2, H4, Methylene-H | C3 | C2, C4, C5, Methylene-C, Furan-C2 | Protons on the methylene bridge and furan ring, depending on the rotational conformation. Proximity to axial or equatorial protons on the piperidine ring. |

| Piperidine H4, H5 | H3, H4, H5, H6 | C4, C5 | C2, C3, C6 | Other piperidine ring protons. |

| Methylene-H | Piperidine H3 | Methylene-C | Piperidine-C2, Piperidine-C3, Piperidine-C4, Furan-C2, Furan-C3 | Piperidine H2, Piperidine H3, Furan H3. |

| Furan H3, H4, H5 | H3, H4, H5 | C3, C4, C5 | Furan-C2, Furan-C3, Furan-C4, Furan-C5, Methylene-C | Methylene protons and adjacent furan protons. |

The piperidine ring is not static and undergoes a rapid chair-to-chair ring inversion at room temperature. wikipedia.org This conformational change can be studied using dynamic NMR spectroscopy by recording spectra at variable temperatures. rsc.orgresearchgate.netrsc.orgnih.gov As the temperature is lowered, the rate of ring inversion slows down. If the rate becomes slow enough on the NMR timescale, separate signals for the axial and equatorial protons may be observed. The temperature at which these signals coalesce can be used to calculate the free energy barrier (ΔG‡) for the ring inversion process. For N-substituted piperidines, these barriers are typically in the range of 10-15 kcal/mol. rsc.orgresearchgate.netrsc.orgnih.gov

In addition to ring inversion, rotation around the C-C bond connecting the piperidine ring and the furylmethyl group, as well as rotation around the N-C bonds in N-substituted derivatives, can also be investigated. rsc.orgresearchgate.net Dynamic NMR studies on N-benzoyl piperidine derivatives, for example, have been used to determine the rotational barriers around the amide C-N bond, which are influenced by the electronic and steric nature of substituents. researchgate.net

| Dynamic Process | Typical Energy Barrier (kcal/mol) | NMR Observational Technique | Information Gained |

| Piperidine Ring Inversion | 10 - 15 | Variable Temperature ¹H or ¹³C NMR | The free energy of activation for the chair-to-chair interconversion, providing insight into the conformational flexibility. |

| C-C Bond Rotation | 5 - 10 | Variable Temperature ¹H NMR, analysis of coupling constants, and NOESY/ROESY experiments | Information on the preferred rotamers and the energetic landscape of the side chain orientation. |

| N-Substituent Rotation | 15 - 23 (for amide bonds) | Variable Temperature ¹H or ¹³C NMR | The barrier to rotation around the N-substituent bond, which can be influenced by electronic and steric effects. |

X-ray Crystallography for Solid-State Structural Elucidation and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure of this compound in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation. nih.govresearchgate.netresearchgate.netnih.gov

For piperidine derivatives, X-ray crystallography typically confirms the presence of a chair conformation for the six-membered ring. nih.govresearchgate.net It would also definitively establish the orientation (axial or equatorial) of the 3-(2-furylmethyl) substituent and the relative stereochemistry at any chiral centers. In the crystal lattice, intermolecular interactions such as hydrogen bonding (if N-H is present) and van der Waals forces dictate the packing arrangement of the molecules. nih.gov For chiral derivatives, X-ray crystallography using anomalous dispersion can be employed to determine the absolute configuration. acs.org

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

For chiral derivatives of this compound, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute configuration in solution. nih.govnih.govresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The experimental ECD spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., R or S), the absolute configuration can be confidently assigned. nih.govnih.gov The theoretical ECD spectra are typically calculated using time-dependent density functional theory (TD-DFT) on computationally derived low-energy conformers of the molecule. acs.orgnih.gov This combination of experimental and computational chiroptical spectroscopy provides a reliable method for stereochemical assignment, especially when single crystals for X-ray analysis are not available. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Characterization

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion is formed, which then undergoes a series of fragmentation reactions to produce characteristic fragment ions.

The fragmentation of piperidine-containing compounds is well-documented. Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. This would result in the loss of a hydrogen atom or the substituent at the C2 or C6 position.

Ring cleavage: The piperidine ring can undergo cleavage, leading to the formation of various smaller charged fragments.

Fragmentation of the side chain: The furylmethyl group can also fragment. A prominent peak is expected at m/z 81, corresponding to the furfuryl cation ([C₅H₅O]⁺), resulting from the cleavage of the bond between the methylene group and the piperidine ring. Another likely fragmentation is the loss of the entire furylmethyl group.

Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can provide more detailed structural information by allowing for the controlled fragmentation of a selected precursor ion. researchgate.net This technique is particularly useful for the analysis of derivatives and for distinguishing between isomers.

A table of potential major fragment ions in the EI mass spectrum of this compound is presented below:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 165 | [C₁₀H₁₅NO]⁺˙ (Molecular Ion) | - |

| 164 | [C₁₀H₁₄NO]⁺ | Loss of a hydrogen atom from the molecular ion. |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the C-C bond between the piperidine ring and the methylene bridge, with charge retention on the piperidine fragment. |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) | Cleavage of the C-C bond between the piperidine ring and the methylene bridge, with charge retention on the furfuryl fragment. This is often a base peak. |

| 70, 56, 42 | Various smaller fragments | Further fragmentation of the piperidine ring. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful complements to experimental techniques, providing detailed insights into the structure, energetics, and dynamics of this compound. researchgate.nettandfonline.comnih.govresearchgate.netnih.govnih.gov

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometries of different conformers (e.g., axial vs. equatorial substituent, and different rotamers of the furylmethyl group) and to determine their relative energies. researchgate.netresearchgate.netnih.govnih.gov These calculations can help to identify the most stable conformer in the gas phase or in solution (using solvent models). DFT is also employed to calculate spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structure and conformation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound over time. researchgate.nettandfonline.com These simulations provide a detailed picture of the conformational flexibility, including the rates of ring inversion and side-chain rotation. MD simulations can also be used to explore the interactions of the molecule with its environment, such as a solvent or a biological receptor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): For derivatives of this compound with biological activity, QSAR modeling can be employed to correlate the structural or physicochemical properties of the molecules with their activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is crucial to its chemical behavior and biological activity. The conformational landscape of this molecule is primarily dictated by the piperidine ring, which, like cyclohexane, typically adopts a low-energy chair conformation to minimize angular and torsional strain. researchgate.net However, the presence of the furylmethyl substituent at the C-3 position introduces a degree of complexity, leading to an equilibrium between different conformational isomers.

Computational studies on various piperidine derivatives have shown that the piperidine ring can exist in several conformations, including the stable chair form and higher-energy boat and twist-boat forms. researchgate.net For most substituted piperidines, the chair conformation is the most populated. researchgate.net The key conformational question for this compound revolves around the orientation of the furylmethyl group, which can occupy either an axial or an equatorial position on the piperidine ring. The relative stability of these two conformers determines the molecule's preferred shape.

The interplay of steric hindrance, electrostatic interactions, and hyperconjugation governs the conformational preferences in substituted piperidines. nih.govmdpi.com For instance, in t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones, a normal chair conformation with equatorial orientations of all substituents is observed. researchgate.net In contrast, studies on fluorinated piperidines have revealed that strong charge-dipole interactions and hyperconjugation can lead to a preference for the axial conformer, a phenomenon that is also influenced by solvent polarity. nih.govnih.gov Gaining a comprehensive understanding of these conformational behaviors is vital for expanding molecular design principles. nih.gov

Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surface of molecules like this compound. Such calculations can determine the relative energies of different conformers and the energy barriers for interconversion between them. For example, computational analyses of fluorinated piperidines have successfully predicted the experimentally observed conformers by calculating the free enthalpy differences (ΔG) between axial and equatorial forms in both the gas phase and in solution. nih.govnih.gov These studies highlight that even slight structural changes can dramatically alter the energy landscape and, consequently, the molecule's three-dimensional structure. nih.gov

Below is a data table illustrating the calculated free enthalpy differences for the axial-to-equatorial conformational change in various fluorinated piperidine derivatives, showcasing the impact of substitution and solvent on the energy landscape. While specific data for this compound is not available, these examples demonstrate the principles of conformational analysis in this class of compounds.

| Compound Derivative | ΔG (Gas Phase) (kcal/mol) | ΔG (Solvent) (kcal/mol) | Solvent | Experimentally Preferred Conformation |

|---|---|---|---|---|

| 3-fluoropiperidine (TFA-analogue) | -0.5 | +0.8 | Chloroform | Axial |

| 3-fluoropiperidine (HCl-analogue) | -0.5 | +1.4 | Water | Axial |

| 3,5-difluoropiperidine (TFA-analogue) | -1.2 | +1.3 | Chloroform | Axial |

| 3,5-difluoropiperidine (HCl-analogue) | -1.2 | +2.5 | Water | Axial |

| cis-3-fluoro-4-methylpiperidine (TFA-analogue) | +1.6 | +1.8 | Chloroform | Equatorial |

Table 1: Calculated Free Enthalpy Differences (ΔG) for Axial-to-Equatorial Conformation Change in Selected Fluorinated Piperidine Derivatives. Positive ΔG values indicate a preference for the axial conformation in the specified solvent. Data sourced from computational studies on fluorinated piperidines. nih.govresearchgate.net

Electronic Structure and Quantum Chemical Properties

The electronic structure of this compound dictates its reactivity, polarity, and spectroscopic properties. Quantum chemical calculations, particularly DFT, provide profound insights into these characteristics by modeling the distribution of electrons within the molecule. Key properties derived from these calculations include the energies of the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net In a study of a furan-containing imidazole (B134444) derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating significant stability. researchgate.net For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair of the piperidine ring and the π-system of the furan ring, making these sites susceptible to electrophilic attack.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would show a region of strong negative potential around the nitrogen atom of the piperidine ring due to its lone pair of electrons, and also around the oxygen atom of the furan ring. These sites represent the primary centers for hydrogen bonding and reactions with electrophiles.

Quantum chemical analyses of various piperidine derivatives have been performed to determine their reactivity indices and thermodynamic stability. researchgate.net Such studies calculate charge characteristics and identify nucleophilic and electrophilic centers within the molecules. researchgate.net For instance, a detailed computational study on 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one involved the calculation of Mulliken and natural charge distributions and the MEP to understand its electronic properties. researchgate.net

The following table presents representative HOMO, LUMO, and energy gap values for related heterocyclic compounds, calculated using DFT methods. These values illustrate the typical electronic characteristics of the piperidine and furan moieties.

| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 |

| N-benzyl-4-piperidone curcumin (B1669340) analogue | M06/6-311+G(d,p) | -6.43 | -2.51 | 3.92 |

| N-methyl-4-piperidone curcumin analogue | M06/6-311+G(d,p) | -6.31 | -2.48 | 3.83 |

| Furan | B3LYP/6-311++g(d,p) | -6.40 | 0.54 | 6.94 |

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Representative Heterocyclic Compounds. Data sourced from various DFT studies. nih.govresearchgate.netdntb.gov.ua

Theoretical Studies of Intermolecular Interactions and Ligand Design Principles

The biological activity of this compound and its derivatives is contingent upon their ability to interact with specific biological targets, such as receptors or enzymes. Theoretical studies, particularly those employing molecular docking and molecular dynamics, are indispensable for understanding these intermolecular interactions at an atomic level and for guiding the design of new, more potent ligands. nih.govnih.gov

The piperidine scaffold is a privileged structure in medicinal chemistry, and its interactions are well-characterized through computational methods. mdpi.comresearchgate.net The nitrogen atom in the piperidine ring is a key pharmacophoric feature. In its protonated state, it can form strong electrostatic and hydrogen bond interactions with acidic amino acid residues like aspartate and glutamate (B1630785) in a protein's active site. nih.govnih.gov Furthermore, this charged nitrogen can engage in favorable π-cation interactions with aromatic residues such as phenylalanine or tyrosine. nih.gov The furan ring in this compound contributes to the interaction profile through potential hydrogen bonds involving its oxygen atom (as a hydrogen bond acceptor) and π-π stacking or CH-π interactions with aromatic or aliphatic residues of the target protein. wikipedia.org

Structure-based drug design principles are heavily applied to piperidine-containing molecules. By analyzing the co-crystal structure of a ligand bound to its target or by using a reliable homology model, researchers can design modifications to the ligand scaffold to optimize these interactions. researchgate.netnih.gov For example, computational studies on piperidine-based HIV-1 protease inhibitors demonstrated that the stereochemistry and substitution position on the piperidine ring are decisive for inhibitory potency. researchgate.net Similarly, in the design of direct renin inhibitors, X-ray crystallography and molecular modeling were used to guide the optimization of a piperidine-based hit compound, revealing that the basic nitrogen interacts with the catalytic aspartic acids. nih.gov

DFT calculations are also employed to accurately quantify the strength of non-covalent interactions that stabilize ligand-protein complexes. Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis can identify and characterize various interactions, including hydrogen bonds, van der Waals forces, and halogen bonds. wikipedia.orgresearchgate.net Studies on furan clusters, for instance, have used QTAIM to identify six different types of non-covalent interactions, with CH···C and CH···O hydrogen bonds being the strongest. wikipedia.org

The table below summarizes key intermolecular interactions identified in computational studies of piperidine and furan derivatives, which are instructive for understanding the potential binding modes of this compound.

| Molecule/Scaffold | Target/System | Key Intermolecular Interactions Identified | Computational Method |

|---|---|---|---|

| Piperidine-based ligands | Sigma 1 Receptor (S1R) | Bidentate salt bridge (piperidine N+ with Glu172, Asp126), H-bond, π–cation interaction | Molecular Docking, Molecular Dynamics |

| (3S,5R)-piperidine inhibitor | Renin | Interaction of basic piperidine N with catalytic Asp32 and Asp215 | X-ray Crystallography, Molecular Modeling |

| (R)-piperidine-3-carboxamide | HIV-1 Protease | Hydrogen bonding, hydrophobic interactions | Molecular Docking |

| Furan Clusters | Self-assembly | CH···C and CH···O hydrogen bonds, π-π stacking, H···H bonding | DFT, QTAIM |

| Piperidine Crystal | Self-assembly | N-H···N hydrogen bond, van der Waals contacts (dispersion dominated) | PIXEL calculations |

Table 3: Summary of Key Intermolecular Interactions from Theoretical Studies of Piperidine and Furan-Containing Systems. researchgate.netnih.govnih.govdntb.gov.uawikipedia.org

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an essential tool for elucidating the detailed mechanisms of organic reactions, providing insights into transition state structures, reaction energy barriers, and the thermodynamic stability of intermediates and products. While no specific DFT studies on the synthesis of this compound have been reported, the mechanisms of relevant synthetic routes for constructing the piperidine and furan-piperidine linkage can be analyzed using these computational methods.

A plausible and common method for the synthesis of this compound is through the reductive amination of a suitable piperidine precursor with furfural (B47365), or alternatively, the reaction of 2-(aminomethyl)furan with a glutaraldehyde (B144438) equivalent followed by cyclization and reduction. Reductive amination involves the initial formation of an imine or enamine, which is subsequently reduced. nih.gov DFT calculations are instrumental in studying this process, particularly in understanding the selectivity of reducing agents (e.g., sodium triacetoxyborohydride) which must preferentially reduce the iminium ion intermediate over the starting carbonyl compound. nih.govresearchgate.net Computational studies have been used to probe the reaction mechanisms of borane-catalyzed reductive amination, revealing transition state geometries and activation energies for the key hydride transfer step. nih.gov

Another major route to substituted piperidines is the hydrogenation of the corresponding pyridine (B92270) derivative. nih.gov A recent study combined experimental work with DFT calculations to elucidate the mechanism for synthesizing piperidine from furfural. nih.gov The proposed cascade process involves the amination of furfural to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine (B43090) (THFAM), and subsequent ring rearrangement to piperidine. The DFT calculations suggested that a Ru₁Co surface facilitates the direct ring opening of THFAM to form 5-amino-1-pentanol, which then readily cyclizes to piperidine. The calculated energy barrier for the key C-O bond scission step was found to be low (0.26 eV), supporting the proposed pathway. nih.gov

The Pictet-Spengler reaction is another powerful method for synthesizing certain piperidine-containing ring systems, and its mechanism has been a subject of DFT investigations. researchgate.netwikipedia.org These studies have helped to clarify the role of key intermediates, such as spiroindolenine, and to rationalize the stereochemical outcome of asymmetric variants of the reaction. researchgate.net

The table below presents examples of activation energies calculated using DFT for key steps in reactions relevant to the synthesis of piperidine and furan derivatives. These data exemplify how computational chemistry can provide quantitative insights into reaction feasibility and pathways.

| Reaction Type / Step | System Studied | Computational Method | Calculated Activation Energy (kcal/mol or eV) |

|---|---|---|---|

| Michael Addition | Pyridinium ylide + Methylene-dihydronaphthalenone | M06-2X/6-31G(d,p) | 4.2 kcal/mol |

| S_Ni-like furan formation | Betaine-like intermediate | M06-2X/6-31G(d,p) | 23.9 kcal/mol |

| C-O Bond Scission | Tetrahydrofurfurylamine on Ru₁/Co surface | DFT | 0.26 eV |

| [3+2] Heterocyclization | Thiourea derivative cyclization | DFT | Energy-intensive cyclization stage identified |

Table 4: Examples of Calculated Activation Energies for Reaction Steps Elucidated by DFT. Data sourced from computational studies on related heterocyclic syntheses. nih.govresearchgate.netzsmu.edu.ua

Application of 3 2 Furylmethyl Piperidine As a Versatile Synthetic Building Block and Chemical Probe

Incorporation into the Synthesis of Complex Natural Products and Analogues

The piperidine (B6355638) ring is a ubiquitous structural element in a vast array of natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. The strategic incorporation of the 3-(2-furylmethyl)piperidine core into synthetic routes allows for the generation of novel analogues of these natural products, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

The synthesis of analogues of piperidine-containing natural products, such as pelletierine (B1199966) and coniine, often involves the construction of a substituted piperidine ring as a key step. The pre-formed this compound can serve as a readily available starting material, simplifying the synthetic sequence. The furan (B31954) ring, in this context, can act as a versatile handle for further chemical modifications. For instance, it can undergo various transformations, including Diels-Alder reactions, oxidations, or ring-opening reactions, to introduce additional complexity and functionality, mimicking or diverging from the natural product's structure.

A general strategy for the total synthesis of piperidine alkaloids involves the stereoselective construction of the heterocyclic ring. organic-chemistry.org The use of a chiral variant of this compound could provide a valuable starting point for the asymmetric synthesis of complex alkaloids. The inherent chirality of the building block would be carried through the synthetic sequence, influencing the stereochemical outcome of subsequent reactions and ultimately leading to the desired enantiomer of the target natural product or its analogue.

Design and Construction of Advanced Synthetic Targets and Chemical Libraries

The demand for novel, three-dimensional (3D) molecular scaffolds in drug discovery has led to an increased focus on building blocks that can provide access to unexplored chemical space. The non-planar structure of the piperidine ring in this compound makes it an excellent candidate for the design and synthesis of 3D fragment libraries for fragment-based drug discovery (FBDD). nih.govrsc.org These libraries, composed of low molecular weight compounds with high 3D character, are crucial for identifying initial hits against challenging biological targets.

The this compound scaffold allows for the introduction of diversity at multiple points. The piperidine nitrogen can be functionalized with a wide range of substituents, and the furan ring can be modified through various chemical reactions. This multi-directional derivatization potential enables the generation of large and diverse chemical libraries with a high degree of structural complexity and 3D shape diversity. nih.govwhiterose.ac.uk

| Scaffold | Key Features | Library Diversity | Potential Applications |

| This compound | 3D piperidine core, versatile furan handle | High | FBDD, High-Throughput Screening (HTS) |

| Disubstituted Piperidines | Tunable stereochemistry and substitution patterns | High | Kinase inhibitors, GPCR modulators |

| Spirocyclic Piperidines | Rigidified 3D structure | Moderate | Ion channel blockers, protease inhibitors |

This table illustrates the utility of piperidine scaffolds in the construction of diverse chemical libraries.

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

In asymmetric catalysis, chiral auxiliaries and ligands play a pivotal role in controlling the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. wikipedia.orguwindsor.ca The this compound scaffold, when resolved into its individual enantiomers, possesses the necessary structural features to be explored as a chiral auxiliary or ligand.

As a chiral auxiliary , an enantiomerically pure this compound could be temporarily attached to a prochiral substrate. The steric and electronic properties of the piperidine and furan rings would then direct the approach of a reagent from a specific face, leading to a diastereoselective transformation. After the reaction, the auxiliary can be cleaved and recovered for reuse. wikipedia.org

As a chiral ligand , the nitrogen atom of the piperidine ring and a potential coordinating atom introduced onto the furan ring could chelate to a metal center. The chiral environment created by the ligand around the metal would then influence the stereoselectivity of a metal-catalyzed reaction, such as a hydrogenation, allylic alkylation, or cross-coupling reaction. uwindsor.canih.gov The modular nature of the scaffold would allow for the synthesis of a variety of ligands with different steric and electronic properties by modifying the furan ring, enabling the fine-tuning of the catalyst's performance for a specific transformation.

Development of Chemical Probes for Molecular Target Exploration

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing for the study of its function in a biological system. The this compound scaffold can serve as a foundation for the development of such probes.

The design of a chemical probe typically involves three key components: a recognition element that binds to the target, a reactive group for covalent labeling (in some cases), and a reporter tag (e.g., a fluorophore or an affinity tag) for detection and visualization. The this compound core can function as the recognition element or as a scaffold to which a known pharmacophore is attached. The furan ring provides a convenient site for the introduction of a linker to attach a reporter tag or a reactive group without significantly altering the binding affinity of the core molecule.

For example, a library of this compound derivatives could be screened against a panel of biological targets. Once a hit is identified, the furan moiety can be functionalized with a photoaffinity label or a clickable handle (e.g., an alkyne or azide) to create a probe for target identification and validation studies.

Scaffold Utilization in Combinatorial Chemistry and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large and structurally diverse collections of small molecules for biological screening. The this compound scaffold is well-suited for both approaches due to its multiple points of diversification.

In combinatorial chemistry , a common core scaffold is systematically decorated with a variety of building blocks. The this compound core can be readily functionalized at the piperidine nitrogen and at various positions on the furan ring, allowing for the creation of a large library of analogues with a shared central motif.

In Diversity-Oriented Synthesis (DOS) , the goal is to create a library of compounds with a high degree of skeletal diversity, exploring different regions of chemical space. The this compound scaffold can be used as a starting point for DOS strategies where the furan ring acts as a latent functional group that can be transformed into a variety of other heterocyclic systems or carbocyclic rings through a series of chemical reactions. This approach would lead to a collection of compounds with diverse and complex molecular architectures, increasing the probability of discovering novel biological activities.

| Synthesis Strategy | Key Principle | Application of this compound |

| Combinatorial Chemistry | Systematic decoration of a common core | Functionalization of the piperidine nitrogen and furan ring |

| Diversity-Oriented Synthesis (DOS) | Generation of skeletal diversity | Transformation of the furan ring into diverse carbo- and heterocyclic systems |

This table compares the application of the this compound scaffold in combinatorial chemistry and diversity-oriented synthesis.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Transformations

The synthesis of 3-substituted piperidines remains a subject of intense research due to their prevalence in pharmaceuticals and natural products. nih.govacs.org Future efforts in the synthesis of 3-(2-Furylmethyl)piperidine are expected to focus on the development of novel catalytic systems that offer high regio- and enantioselectivity. nih.govacs.org One promising direction is the use of Rh-catalyzed asymmetric reductive Heck reactions of pyridine (B92270) derivatives, which can provide access to enantioenriched 3-substituted tetrahydropyridines as key intermediates. acs.orgorganic-chemistry.org Subsequent hydrogenation can then yield the desired 3-substituted piperidine (B6355638). acs.org

Furthermore, methods for the direct functionalization of the pyridine ring prior to reduction are being explored. This includes DAST-mediated nucleophilic fluorination of 2-bromopyridin-3-yl alcohols and ketones to introduce fluoroalkyl groups, followed by catalytic hydrogenation. enamine.net However, challenges such as hydrodefluorination during the hydrogenation step need to be addressed. enamine.net The development of robust catalysts that can tolerate a wide range of functional groups will be crucial for the efficient synthesis of diverse this compound analogs. nih.gov

| Catalyst System | Key Features | Potential Advantages for this compound Synthesis |

| Rh-based catalysts with chiral ligands | High regio- and enantioselectivity in the carbometalation of dihydropyridines. nih.govacs.org | Access to enantiomerically pure this compound. |

| Heterogeneous Pd, Pt, and Rh catalysts | Used for the hydrogenation of substituted pyridines. enamine.net | Scalable and cost-effective reduction of a furylmethyl-substituted pyridine precursor. |

| Biocatalytic C-H oxidation and radical cross-coupling | A modular approach to simplify piperidine synthesis. news-medical.net | Potential for late-stage functionalization and the creation of complex derivatives. |

Exploration of Unconventional Reactivity Profiles and Catalytic Applications

The unique juxtaposition of a piperidine ring and a furan (B31954) moiety in this compound presents intriguing possibilities for exploring unconventional reactivity. The piperidine nitrogen can act as a directing group or internal ligand in metal-catalyzed C-H functionalization reactions, potentially enabling selective modification of the piperidine or furan ring. nih.gov The nucleophilic nature of the piperidine nitrogen could also be exploited in the design of novel organocatalysts. researchgate.net

The furan ring, on the other hand, is known for its versatile reactivity, including participation in Diels-Alder reactions, electrophilic substitutions, and ring-opening transformations. nih.gov Future research will likely investigate how the piperidine substituent influences the aromaticity and reactivity of the furan ring. For instance, intramolecular interactions between the piperidine nitrogen and the furan ring could lead to novel cyclization or rearrangement pathways under specific reaction conditions. The development of catalytic systems that can selectively activate either the piperidine or the furan ring will be a key area of focus, opening up new avenues for the synthesis of complex molecular architectures. tandfonline.com

Piperidine derivatives have found applications as catalysts or ligands in various chemical transformations. ijnrd.org The chiral variants of this compound could be explored as ligands in asymmetric catalysis. Furthermore, the compound itself could serve as a precursor for more elaborate catalytic scaffolds.

Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Property Prediction

Beyond synthesis, machine learning models are increasingly being used to predict the physicochemical and biological properties of molecules. researchgate.netchemrxiv.orgnih.govupf.educhemrxiv.org By training on large datasets of known compounds, these models can estimate properties such as solubility, toxicity, and potential biological activities for novel molecules like this compound and its derivatives. This in silico screening can help prioritize which derivatives to synthesize and test, saving significant time and resources in the drug discovery process. The integration of AI and ML is expected to become an indispensable tool for designing and optimizing molecules with desired properties.

| AI/ML Application | Potential Impact on this compound Research |

| Retrosynthesis Planning | Propose novel and efficient synthetic routes to the core scaffold and its derivatives. arxiv.orgmit.edu |

| Property Prediction | Estimate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and biological activities. researchgate.netnih.govchemrxiv.org |

| Reaction Optimization | Predict optimal reaction conditions to improve yields and reduce byproducts. |

| De Novo Design | Generate novel derivatives of this compound with desired property profiles. |

Expansion of Chemical Space via Advanced Derivatization Strategies

To fully explore the potential of the this compound scaffold, the expansion of its chemical space through advanced derivatization is crucial. nih.gov This involves the systematic modification of both the piperidine and furan rings to generate a library of analogues with diverse functionalities and three-dimensional shapes. nih.govwhiterose.ac.ukrsc.orgwhiterose.ac.ukresearcher.life

Recent advances in C-H functionalization offer powerful tools for the direct introduction of new substituents onto the piperidine ring, often with high levels of regio- and stereocontrol. nih.govmdpi.com Similarly, the furan ring can be functionalized through various electrophilic substitution and metal-catalyzed cross-coupling reactions. nih.gov A modular approach, combining different building blocks with the core scaffold, can rapidly generate a diverse set of derivatives. rice.edusciencedaily.com This expansion of chemical space is essential for identifying molecules with optimized properties for various applications, from medicinal chemistry to materials science. tandfonline.comresearchgate.netmdpi.com The creation of diverse libraries of this compound derivatives will be a key driver for future discoveries based on this versatile scaffold. mdpi.comnih.gov

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing this compound across laboratories?

- Methodological Answer : Adherence to FAIR data principles: Detailed synthetic SOPs (e.g., stoichiometry, quenching steps) and raw spectral data (NMR, HRMS) uploaded to repositories like Zenodo. Inter-lab validation via ring tests using identical batches and assay kits (e.g., Promega cAMP-Glo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.